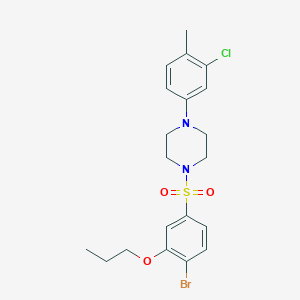

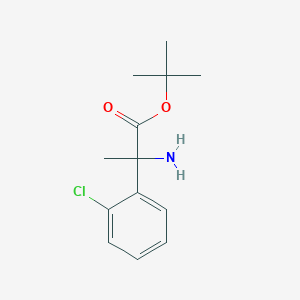

![molecular formula C15H13N3O2S3 B2489147 N-(4-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)噻吩-2-磺酰胺 CAS No. 893987-40-1](/img/structure/B2489147.png)

N-(4-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that have been extensively researched for their potential biological activities. Related compounds have shown significant antibacterial, anti-tumor, and enzyme inhibition properties, making them subjects of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves multi-step reactions, including the Vilsmeier-Haak reaction, cyclocondensation, and interaction with various reagents to introduce specific functional groups or to cyclize the molecules into desired heterocyclic frameworks (Gadad et al., 2000). These methods are adaptable for synthesizing a wide range of sulfonamides with different substituents, potentially applicable for creating the compound in focus.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the target compound, can be determined using techniques like X-ray crystallography. The molecular structures often reveal the presence of a central sulfonamide group flanked by various aromatic or heteroaromatic rings. The spatial arrangement of these groups can significantly affect the compound's biological activity and interaction with biological targets (Malmström et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic addition, cyclocondensation, and elimination reactions. These reactions are crucial for modifying the chemical structure to enhance biological activity or to introduce specific functional groups necessary for the compound's mechanism of action (Isomura & Kubo, 1984).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding a compound's behavior in biological systems. These properties are influenced by the molecular structure and the presence of specific functional groups. Studies on related compounds have shown that these properties can be tailored through chemical synthesis to improve the compound's pharmacokinetic profile (Katritzky et al., 1987).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and acidity, are influenced by the electronic nature of the substituents attached to the sulfonamide nitrogen and the adjacent aromatic or heteroaromatic rings. These properties are critical for the compound's interaction with biological targets, such as enzymes or receptors, determining their biological activity and potential therapeutic applications (Scozzafava & Supuran, 1998).

科学研究应用

合成方法

- 一锅法合成杂环化合物:Rozentsveig等人(2013年)开发了一种一锅法合成杂环化合物的方法,包括类似于N-(4-(2,3-二氢咪唑[2,1-b]噻唑-6-基)苯基)噻吩-2-磺酰胺的衍生物。该方法允许在不分离中间体的情况下合成目标化合物,为生成这些复杂分子提供了高效途径 (Rozentsveig等人,2013年)。

生物活性

抗菌活性:Gadad等人(2000年)探索了6-芳基咪唑[2,1-b]-1,3,4-噻二唑-2-磺酰胺的抗菌性能,这些化合物与所讨论的化合物密切相关。他们的研究表明,这些化合物对几种细菌菌株具有显著的抗菌活性,与已知抗生素相当 (Gadad et al., 2000)。

抗惊厥特性:Farag等人(2012年)合成了含有磺酰胺噻唑基团的衍生物,并评估了它们的抗惊厥活性。一些类似于N-(4-(2,3-二氢咪唑[2,1-b]噻唑-6-基)苯基)噻吩-2-磺酰胺结构的合成化合物显示出对皮肤毒蕈碱诱导的惊厥具有良好的保护作用 (Farag et al., 2012)。

杀虫潜力:Soliman等人(2020年)研究了带有噻唑基团的磺酰胺对棉叶螟的杀虫潜力。研究表明,某些衍生物表现出强有力的毒性效果,暗示在害虫控制方面可能有应用 (Soliman et al., 2020)。

化学分析和应用

基于反应的荧光探针:Wang等人(2012年)开发了用于区分硫醇和脂肪硫醇的基于反应的荧光探针,使用了包含2,3-二氢咪唑[1,2-a]吡啶基团的结构。这表明相关化合物在化学和生物科学中可能具有潜在的分析应用 (Wang et al., 2012)。

超氧化物歧化酶类似活性:Casanova等人(1996年)研究了含有磺酰胺和噻唑基团的复合物,表现出超氧化物歧化酶类似活性。这项研究突显了这些化合物在与氧化应激相关的治疗策略中的潜在应用 (Casanova等人,1996年)。

未来方向

属性

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-6,8,10,17H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTVAJBHKGQFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

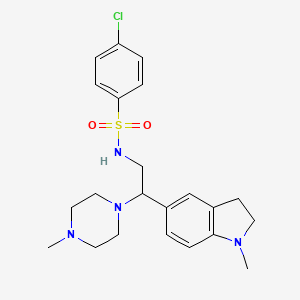

![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)

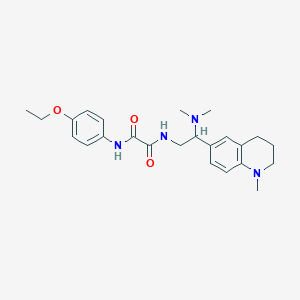

![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)

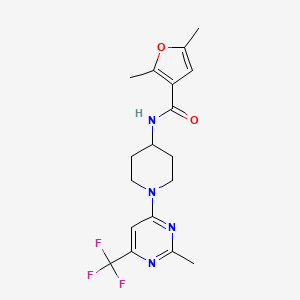

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)

![(4-Bromo-2-fluorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489082.png)

![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid](/img/structure/B2489085.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide](/img/structure/B2489087.png)